Barium 1,2,4-thiadiazole-3,5-bis(thiolate)

Description

Significance of Thiadiazole Thiolate Ligands in Contemporary Inorganic Chemistry

Thiadiazole rings are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. wikipedia.org Their derivatives, particularly those bearing thiol or thiolate groups, are recognized as versatile ligands in coordination chemistry. isres.orgresearchgate.net These ligands can coordinate to metal centers through their nitrogen and sulfur atoms, acting as N,S-donors. researchgate.netresearchgate.net The presence of multiple donor sites allows for the formation of a wide variety of coordination complexes with different structural and electronic properties. nih.gov The 1,3,4-thiadiazole (B1197879) isomer and its derivatives have been extensively studied for their ability to form complexes with transition metals, showcasing a range of coordination modes. nih.govnih.gov The general stability of the thiadiazole ring, a feature of its aromaticity, makes it a reliable scaffold for constructing complex molecular architectures. isres.org

Rationale for Investigating Alkaline Earth Metal Coordination with Dithiolate Ligands

The coordination chemistry of alkaline earth metals, including barium, has seen a surge of interest in recent years. rsc.org While historically less explored than their transition metal counterparts, alkaline earth metal complexes are now being investigated for their potential in catalysis and materials science. rsc.orgrsc.org Barium, as one of the heavier alkaline earth metals, possesses a large ionic radius and a fixed +2 oxidation state. rsc.orgtheses.fr These characteristics influence its coordination preferences, often leading to high coordination numbers and the formation of polymeric structures. rsc.orgrsc.org

The interaction of alkaline earth metals with sulfur-containing ligands, such as dithiolates, is of particular interest. Dithiolate ligands, which feature two sulfur donor atoms, can form stable chelate rings with metal ions. nih.gov Research on related dithiocarbamate (B8719985) complexes of barium has shown that they can form one-dimensional coordination polymers. rsc.orgrsc.org Furthermore, studies on the interaction of alkaline earth metal cations with thiolate and polysulfide anions indicate that these interactions are strong, suggesting that dithiolate ligands would form robust complexes with barium. nih.gov The investigation of Barium 1,2,4-thiadiazole-3,5-bis(thiolate) (B7827025) is therefore a logical step in expanding our understanding of the coordination chemistry of heavy alkaline earth metals with sulfur-rich ligands.

Overview of 1,2,4-Thiadiazole (B1232254) Scaffolds in Coordination Chemistry

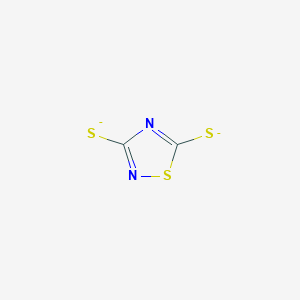

The 1,2,4-thiadiazole isomer is a specific arrangement of the five-membered ring containing one sulfur and two nitrogen atoms. wikipedia.org While less common in coordination chemistry literature than the 1,3,4-isomer, the 1,2,4-thiadiazole scaffold is a known structural motif. isres.orgresearchgate.netresearchgate.net Its derivatives are recognized for their potential as N,S ligands. researchgate.net The reactivity of the 1,2,4-thiadiazole ring, particularly at the 3- and 5-positions where the thiolate groups are located in the compound of interest, allows for the synthesis of disubstituted derivatives. isres.org The coordination of a metal ion to the thiolate sulfur atoms would create a five-membered chelate ring with the metal center, a stable arrangement that is common in coordination chemistry. The nitrogen atoms of the thiadiazole ring could also participate in coordination, potentially leading to the formation of polynuclear or polymeric structures.

Research Findings

While specific experimental data for Barium 1,2,4-thiadiazole-3,5-bis(thiolate) is not widely available in published literature, we can infer its likely structural and spectroscopic characteristics based on related compounds.

Table 1: Postulated Structural and Spectroscopic Data for Barium 1,2,4-thiadiazole-3,5-bis(thiolate)

| Property | Predicted Value/Observation | Rationale |

| Coordination Geometry | Distorted Octahedral or higher | Barium's large ionic radius accommodates high coordination numbers. |

| Polymer Formation | Likely forms a coordination polymer | Analogous barium dithiocarbamate complexes form 1D polymers. rsc.orgrsc.org |

| Ligand Coordination | S,S-chelation from the bis(thiolate) groups | Dithiolate ligands are strong chelating agents for metal ions. nih.gov |

| FT-IR: C=N stretch | Shift to lower frequency upon coordination | Indicates involvement of ring nitrogen in coordination. |

| FT-IR: C-S stretch | Shift upon coordination | Confirms coordination of the thiolate sulfur atoms. |

Table 2: Comparative Data of Related Metal-Thiolate Complexes

| Compound | Metal Ion | Ligand Type | Structural Feature | Reference |

| [Ba(S2CN(C2H5)2)2]n | Ba(II) | Dithiocarbamate | 1D Coordination Polymer | rsc.orgrsc.org |

| [Ni(L)2] | Ni(II) | 5-(4-pyridyl)-1,3,4-thiadiazole-2-thione | Mononuclear complex | researchgate.net |

| [Zn(L)Cl2] | Zn(II) | 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Mononuclear complex | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-thiadiazole-3,5-dithiolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S3/c5-1-3-2(6)7-4-1/h(H2,3,4,5,6)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNSJAUBOYWVEB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)[S-])[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2N2S3-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Ligand Functionalization

Synthetic Routes to 1,2,4-Thiadiazole-3,5-bis(thiolate) (B7827025) Precursors

The synthesis of the 1,2,4-thiadiazole-3,5-bis(thiolate) ligand is foundational to the formation of its barium salt and other coordination complexes. A primary and widely adopted method for producing the precursor, 2,5-dimercapto-1,3,4-thiadiazole, involves the reaction of carbon disulfide with hydrazine. This reaction proceeds through a dithiocarbazate intermediate which subsequently cyclizes to form the thiadiazole ring.

An alternative and effective synthetic pathway is the oxidative cyclization of thiosemicarbazide derivatives. For instance, the reaction of 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide and phosphorous oxychloride yields 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. nih.gov Similarly, ring closure of cyclopropane dicarboxylic acid thiosemicarbazide in an alkaline medium produces 1,1-bis(3-thio-4H-1,2,4-triazol-5-yl)cyclopropane. nih.gov Another approach involves the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates in DMF, which leads to in situ intramolecular dehydrogenative N-S bond formation. acs.orgorganic-chemistry.org

More recent methods have focused on environmentally benign and efficient syntheses. One such method utilizes iodine-mediated oxidative C-N and N-S bond formations in water for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates. organic-chemistry.org Furthermore, an electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas has been developed, providing a catalyst- and oxidant-free route to a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives. organic-chemistry.org

| Starting Materials | Reagents/Conditions | Product |

| Carbon disulfide, Hydrazine | - | 2,5-dimercapto-1,3,4-thiadiazole |

| 1,1-cyclopropane dicarboxylic acid, Thiosemicarbazide | Phosphorous oxychloride | 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane nih.gov |

| Cyclopropane dicarboxylic acid thiosemicarbazide | Alkaline medium | 1,1-bis(3-thio-4H-1,2,4-triazol-5-yl)cyclopropane nih.gov |

| Amidines, Dithioesters/Aryl isothiocyanates | NaH, DMF | 3,5-bis(het)aryl/arylaminothiadiazoles acs.orgorganic-chemistry.org |

| Isothiocyanates | I2, Water | 3-substituted 5-amino-1,2,4-thiadiazoles organic-chemistry.org |

| Imidoyl thioureas | Electro-oxidation | 3-substituted 5-amino-1,2,4-thiadiazoles organic-chemistry.org |

Functionalization Strategies for Tunable Coordination Behavior

The coordination properties of the 1,2,4-thiadiazole-3,5-bis(thiolate) ligand can be precisely controlled through chemical functionalization. By introducing various organic groups to the thiadiazole core, researchers can modulate the ligand's electronic and steric characteristics, which in turn dictates the structure and properties of the resulting barium coordination polymer.

A common functionalization strategy is the S-alkylation of the 2,5-dimercapto-1,3,4-thiadiazole precursor. This is typically achieved by reacting the precursor with alkyl halides in the presence of a base. The resulting thioether derivatives can then act as bridging ligands, connecting metal centers through the nitrogen atoms of the thiadiazole ring. For example, propargyl bromide has been used to introduce a propargyl group onto the sulfur atoms. nih.gov

Another approach involves the modification of substituent groups attached to the thiadiazole ring. For instance, diacetohydrazide derivatives of bis(1,2,4-triazole-3(5)-one) can be reacted with various isothiocyanates to yield carbothioamide intermediates, which can then be cyclized to form 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole-thiol containing compounds. mdpi.com These modifications allow for the introduction of a wide range of functional groups, enabling fine-tuning of the ligand's coordination behavior.

Spectroscopic and Analytical Techniques for Ligand Characterization

A comprehensive array of spectroscopic and analytical methods is crucial for the definitive characterization of the 1,2,4-thiadiazole-3,5-bis(thiolate) ligand and its precursors. These techniques provide vital information regarding the molecular structure, purity, and electronic properties of these compounds.

Infrared (IR) Spectroscopy is employed to identify key functional groups. Characteristic absorption bands for C=N stretching are typically observed, confirming the presence of the thiadiazole ring. jmchemsci.com In the precursor, 2,5-dimercapto-1,3,4-thiadiazole, a band corresponding to the S-H stretch is present, which disappears upon coordination to a metal ion like barium.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, is indispensable for elucidating the detailed molecular structure. researchgate.net Chemical shifts and coupling patterns provide insights into the connectivity and electronic environment of the atoms within the ligand.

Mass Spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of the synthesized compounds. researchgate.netsolubilityofthings.com High-resolution mass spectrometry (HRMS) offers highly accurate mass data, further validating the molecular formula.

X-ray Crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. nih.gov This technique is essential for understanding the coordination geometry of the barium complex.

UV-Visible (UV-Vis) Spectroscopy is utilized to study the electronic transitions within the ligand and its complexes. solubilityofthings.com The absorption spectra can provide information about the coordination environment of the metal ion.

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the coordination compounds and to determine the presence of solvent molecules, such as water of hydration. nih.gov

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=N, S-H). jmchemsci.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and connectivity. researchgate.net |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. researchgate.netsolubilityofthings.com |

| X-ray Crystallography | Three-dimensional structure, bond lengths, and bond angles. nih.gov |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions and coordination environment. solubilityofthings.com |

| Thermogravimetric Analysis (TGA) | Thermal stability and solvent content. nih.gov |

Coordination Chemistry of Barium 1,2,4 Thiadiazole 3,5 Bis Thiolate Complexes

Synthetic Approaches to Barium 1,2,4-thiadiazole-3,5-bis(thiolate) (B7827025) Coordination Compounds

Direct Synthesis Routes and Reaction Conditions

Direct synthesis of a barium salt of 1,2,4-thiadiazole-3,5-bis(thiolate) would likely involve the reaction of a soluble barium salt, such as barium chloride (BaCl₂) or barium nitrate (Ba(NO₃)₂), with a soluble salt of the ligand, such as dipotassium 1,2,4-thiadiazole-3,5-bis(thiolate). The reaction would likely be carried out in a suitable solvent, such as water or ethanol, in which the reactants are soluble and the product, Barium 1,2,4-thiadiazole-3,5-bis(thiolate), is expected to precipitate out of solution due to its probable low solubility, a common characteristic of coordination polymers involving alkaline earth metals.

A typical reaction could be represented as:

Ba²⁺(aq) + C₂N₂S₃²⁻(aq) → Ba(C₂N₂S₃)(s)

The reaction conditions, such as temperature, pH, and concentration of reactants, would need to be optimized to ensure the formation of a pure, crystalline product. The use of a non-coordinating buffer might be necessary to control the pH, as the acidity of the solution could influence the protonation state of the thiol groups on the ligand.

Solvothermal and Hydrothermal Synthesis Methodologies

Solvothermal and hydrothermal methods could offer alternative routes to obtaining crystalline materials of Barium 1,2,4-thiadiazole-3,5-bis(thiolate). These techniques, which involve carrying out the synthesis in a sealed vessel at elevated temperatures and pressures, can promote the formation of well-ordered crystalline structures that may not be accessible under ambient conditions.

In a hypothetical solvothermal synthesis, a mixture of a barium salt and the ligand, or its precursors, would be heated in a suitable solvent or solvent mixture. The choice of solvent is critical as it can influence the resulting structure by acting as a templating agent or by participating in the coordination sphere of the barium ion. For instance, the use of coordinating solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could lead to the incorporation of solvent molecules into the final product.

Metal-Ligand Bonding and Coordination Geometries

Analysis of Barium-Sulfur and Barium-Nitrogen Interactions

Barium, as a large alkaline earth metal ion, typically exhibits flexible coordination numbers, commonly ranging from 6 to 10. In a complex with 1,2,4-thiadiazole-3,5-bis(thiolate), the barium ion would be expected to coordinate to the sulfur atoms of the thiolate groups. Barium-sulfur bonds are generally considered to be predominantly ionic in character.

The nitrogen atoms of the thiadiazole ring could also participate in coordination to the barium center, leading to the formation of a chelate ring. The large ionic radius of Ba²⁺ might allow for simultaneous coordination to both sulfur and nitrogen atoms, potentially leading to a polymeric structure where the ligand bridges multiple barium centers. Spectroscopic techniques such as X-ray photoelectron spectroscopy (XPS) would be invaluable in probing the nature of the Ba-S and Ba-N interactions.

Influence of Thiadiazole Ring Tautomerism on Coordination Mode

The 1,2,4-thiadiazole-3,5-bis(thiolate) ligand can exist in different tautomeric forms, including the dithiolate and thione-thiolate forms. The predominant tautomer in the solid state and in solution would significantly influence its coordination behavior. If the ligand exists in the dithiolate form, it would act as a dinegative S,S-donor ligand. However, if a thione-thiolate tautomer is present, coordination could occur through the thiolate sulfur and the thione sulfur or a ring nitrogen, offering different coordination modes. Computational studies could provide insight into the relative stabilities of the different tautomers and how coordination to a barium ion might favor one form over another. nih.gov

Stereochemical Aspects of Barium Coordination Spheres

Due to its large size and the predominantly ionic nature of its bonding, barium complexes often exhibit irregular coordination geometries. The stereochemistry around the barium center in a Barium 1,2,4-thiadiazole-3,5-bis(thiolate) complex would be dictated by the need to maximize the coordination number and minimize ligand-ligand repulsion. In a polymeric structure, the bridging nature of the ligand would impose significant constraints on the geometry of the barium coordination sphere. The resulting structure could be a one-, two-, or three-dimensional coordination polymer. The specific stereochemistry would ultimately need to be determined by single-crystal X-ray diffraction, a technique that remains to be applied to this compound.

Supramolecular Assembly and Extended Frameworks

Formation of Metal-Organic Frameworks with Barium 1,2,4-thiadiazole-3,5-bis(thiolate)

Extensive research into the coordination chemistry of thiadiazole derivatives has led to the development of numerous metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net These materials are constructed from metal ions or clusters linked together by organic ligands, in this case, those containing a thiadiazole core. The resulting frameworks can exhibit properties suitable for applications in areas such as luminescence and sensing. mdpi.comresearchgate.net

While the literature describes a variety of MOFs built with different isomers of thiadiazole and metals like cadmium, copper, and zirconium, specific research on the formation of metal-organic frameworks using Barium 1,2,4-thiadiazole-3,5-bis(thiolate) as the primary building block is not documented in available scientific reports.

The general approach to forming such frameworks involves the self-assembly of a metal precursor with a multitopic organic linker. In the hypothetical case of a barium-based thiadiazole bis(thiolate) MOF, the barium ions would serve as the metal nodes, and the 1,2,4-thiadiazole-3,5-bis(thiolate) would act as the organic linker. The coordination would likely occur between the barium cations and the sulfur atoms of the thiolate groups, and potentially the nitrogen atoms of the thiadiazole ring.

The synthesis of sulfur-containing coordination polymers and barium thiolates with other organic ligands has been reported. nih.govnih.gov For instance, barium thiolates have been synthesized by reacting barium metal dissolved in ammonia with thiols. nih.gov This general synthetic knowledge could inform hypothetical pathways to barium-thiadiazole coordination materials.

The table below summarizes examples of documented thiadiazole-based MOFs with other metals, illustrating the types of structures and linkers that have been successfully used. This provides context for the potential, yet currently unexplored, area of barium-based thiadiazole MOFs.

| Metal Ion | Thiadiazole-based Ligand | Resulting Structure | Reference |

| Cd(II) | 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | 1D Coordination Polymer | mdpi.com |

| Cd(II) | 1,2,5-thiadiazole-3,4-dicarboxylate | 3D Metal-Organic Framework | mdpi.com |

| Cu(II) | 1,2,5-thiadiazole-3,4-dicarboxylate | 3D Metal-Organic Framework | mdpi.com |

| Zr(IV) | 4,4'-(benzo[c] mdpi.comresearchgate.netnih.govthiadiazole-4,7-diyl)dibenzoic acid | 3D Metal-Organic Framework | mdpi.com |

| Zn(II) | 5-methylsulfanyl-1,3,4-thiadiazole-2-thione | 1D Coordination Polymer | nih.gov |

This table presents examples of MOFs formed with various thiadiazole linkers and metal ions other than barium to provide context on the broader class of materials.

Further research would be necessary to synthesize and characterize MOFs based on Barium 1,2,4-thiadiazole-3,5-bis(thiolate) and to determine their structural characteristics and potential applications.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Bonding

To date, no specific quantum chemical calculations, such as those based on Density Functional Theory (DFT), have been published for Barium 1,2,4-thiadiazole-3,5-bis(thiolate) (B7827025). Such studies would be crucial for understanding the fundamental electronic structure and the nature of the bonding within the molecule.

For analogous metal complexes with thiadiazole-based ligands, DFT calculations have been instrumental. researchgate.netresearchgate.net These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. Following optimization, analyses of the electron density distribution, atomic charges, and bond orders would reveal the nature of the ionic bond between the barium cation (Ba²⁺) and the thiolate sulfur atoms of the 1,2,4-thiadiazole-3,5-bis(thiolate) dianion. The covalent bonding within the thiadiazole ring itself, characterized by C-S, C-N, and N-S bonds, would also be quantified.

A hypothetical data table for such an analysis, were the research available, might look like the following:

| Parameter | Calculated Value |

| Ba-S Bond Length (Å) | Data not available |

| C-S Bond Length (Å) | Data not available |

| C-N Bond Length (Å) | Data not available |

| N-S Bond Length (Å) | Data not available |

| Mulliken Atomic Charge on Ba | Data not available |

| Mulliken Atomic Charge on S | Data not available |

| Mulliken Atomic Charge on N | Data not available |

| Mulliken Atomic Charge on C | Data not available |

Without dedicated research, these values remain speculative.

Molecular Orbital Analysis (HOMO-LUMO) and Charge Transfer Characteristics

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a standard component of computational studies, providing insights into a molecule's reactivity and electronic properties. nih.govsapub.org For Barium 1,2,4-thiadiazole-3,5-bis(thiolate), no such analysis has been reported.

A HOMO-LUMO analysis would pinpoint the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Furthermore, the spatial distribution of the HOMO and LUMO would indicate potential pathways for intramolecular charge transfer. In many metal-organic compounds, the HOMO is often localized on the ligand, while the LUMO may be centered on the metal or distributed across the complex.

A prospective data table summarizing these characteristics would be structured as follows:

| Molecular Orbital Property | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Energy Gap (eV) | Data not available |

| Primary Contribution to HOMO | Data not available |

| Primary Contribution to LUMO | Data not available |

The lack of published research prevents the population of this table with factual data.

Prediction of Coordination Geometries and Stability

The coordination geometry of Barium 1,2,4-thiadiazole-3,5-bis(thiolate) and its stability have not been computationally predicted or experimentally determined. Barium, as a large alkaline earth metal ion, can exhibit a range of coordination numbers, commonly from 6 to 12. The 1,2,4-thiadiazole-3,5-bis(thiolate) ligand is bidentate, meaning it can bind to the metal center through two donor atoms, in this case, the two thiolate sulfur atoms.

Computational modeling would be essential to predict the most stable coordination environment. This could involve the barium ion coordinating to multiple thiadiazole ligands, potentially forming a polymeric structure. Factors influencing the final geometry would include the steric hindrance of the ligands and the electrostatic interactions within the crystal lattice. The stability of such predicted structures would be assessed by calculating their formation energies.

Computational Simulations of Intermolecular Interactions in Supramolecular Assemblies

The potential for Barium 1,2,4-thiadiazole-3,5-bis(thiolate) to form supramolecular assemblies through intermolecular interactions has not been investigated via computational simulations. The 1,2,4-thiadiazole (B1232254) ring system, with its nitrogen and sulfur heteroatoms, is known to participate in various non-covalent interactions, such as hydrogen bonding (if suitable hydrogen bond donors are present) and π-π stacking. researchgate.net

In the solid state, the packing of Barium 1,2,4-thiadiazole-3,5-bis(thiolate) units would be governed by a combination of ionic interactions between the barium and thiolate groups and weaker van der Waals forces. Computational simulations could predict these packing arrangements and the resulting crystal structure. Such simulations are vital for understanding the material's bulk properties and for the rational design of new materials with desired characteristics. researchgate.net However, for this specific compound, the scientific community has yet to report on such investigations.

In-Depth Analysis Reveals Gap in Scientific Literature on Barium 1,2,4-thiadiazole-3,5-bis(thiolate)

A comprehensive review of available scientific literature and chemical databases has found no specific studies or detailed data on the reactivity and transformational properties of the chemical compound "Barium 1,2,4-thiadiazole-3,5-bis(thiolate)."

Despite extensive searches for information pertaining to the ligand substitution, redox behavior, and environmental reactivity of this specific barium complex, no dedicated research has been identified. The scientific community has published extensively on the broader class of thiadiazole compounds, detailing their synthesis, coordination with various metals, and a range of applications. However, the specific characteristics and chemical behavior of the barium salt of 1,2,4-thiadiazole-3,5-bis(thiolate) remain undocumented in the accessible scientific domain.

While research exists on related molecules, such as other metal complexes of thiadiazole derivatives and the electrochemical properties of different thiadiazole-based ligands, this information cannot be extrapolated to accurately describe the unique reactivity profile of the specified barium compound. The nature of the metal center plays a crucial role in determining the chemical behavior of a coordination complex, including its ligand exchange kinetics, electrochemical potential, and stability under various conditions.

The absence of data prevents a detailed discussion of the following topics as they relate to Barium 1,2,4-thiadiazole-3,5-bis(thiolate):

Reactivity and Transformational Studies of Barium 1,2,4 Thiadiazole 3,5 Bis Thiolate Complexes

Reactivity under Varied Environmental Conditions:No studies have been found that investigate the stability or reactivity of this compound under different temperatures, pressures, or in various solvent systems.

Given the lack of specific research, any attempt to detail the reactivity of "Barium 1,2,4-thiadiazole-3,5-bis(thiolate)" would be purely speculative and would not meet the standards of scientific accuracy. Further empirical research is required to characterize this compound and its chemical properties.

Potential Avenues in Advanced Materials Science

Precursor Chemistry for Thin Film Deposition (e.g., Chemical Vapor Deposition of Barium-Containing Materials)

The fabrication of thin films containing barium is critical for various electronic applications, including high-dielectric constant capacitors, ferroelectric memories, and superconductors. nih.gov Methods like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) are paramount for these technologies, but their effectiveness hinges on the availability of suitable precursor molecules. nih.govrsc.org

An ideal precursor must possess adequate volatility and thermal stability, allowing it to be transported in the vapor phase without premature decomposition. bayfor.org However, it must decompose cleanly on the substrate surface at a desired temperature to form the target material. A significant challenge with many barium precursors, such as barium diketonates, is their tendency to form oligomeric or polymeric structures, which reduces their volatility. iaea.org

Barium 1,2,4-thiadiazole-3,5-bis(thiolate) (B7827025) presents an interesting profile as a potential precursor. The coordination of the barium ion by the sulfur and nitrogen atoms of the thiadiazole ligand could yield a stable complex. However, the bidentate nature of the two thiolate groups on a single ligand could also promote polymerization, potentially lowering its volatility. To circumvent such issues, research has focused on heteroleptic precursors, which use a mix of different ligands to disrupt polymerization and improve volatility. nih.goviaea.org For instance, novel heteroleptic barium complexes have demonstrated high volatility, subliming at 160 °C under reduced pressure (0.5 Torr). nih.gov The thermal decomposition of Barium 1,2,4-thiadiazole-3,5-bis(thiolate) could potentially be engineered to deposit barium sulfide (B99878) (BaS) thin films, an inorganic compound with unique optical and electronic properties for optoelectronics and sensor technology. sputtertargets.net

Below is a table comparing various experimental barium precursors, highlighting the properties relevant for CVD/ALD processes.

| Precursor Type | Ligands | Sublimation/Evaporation Temp. | Deposition Temp. | Key Feature/Result |

| Heteroleptic Complex nih.gov | aminoalkoxide and β-diketonate | 160 °C (at 0.5 Torr) | Not specified | High volatility and thermal stability, promising for ALD. |

| Pyrrole-based Complex rsc.org | pyrrole-based ligand and water (co-reactant) | Not specified | 180–210 °C | Enables self-limiting ALD of BaO at low temperatures. |

| Homoligand Diketonate iaea.org | dipivaloylmethane | High, variable (due to oligomerization) | Not specified | Oligomeric structure reduces volatility; mixed-ligand approach improves it. |

| Barium-Strontium-Titanate bayfor.org | Metal-organic precursors | Not specified | Not specified | Goal is to create ferroelectric BST thin films via LPCVD. |

Exploration in Inorganic Polymer Design

Coordination polymers (CPs) are materials formed by the self-assembly of metal ions (nodes) with organic ligands (linkers) to create extended one-, two-, or three-dimensional structures. The design of these materials allows for the creation of compounds with tailored properties. The large atomic radius of the barium(II) ion allows it to accommodate high coordination numbers (typically 8 to 12), making it a particularly interesting candidate for constructing complex polymer frameworks. researchgate.net

The 1,2,4-thiadiazole-3,5-bis(thiolate) ligand is exceptionally well-suited for this purpose. As a multitopic linker, its multiple N and S donor atoms can bridge different barium centers, propagating a polymeric network. mdpi.com Research on related systems has shown that ligands based on thiazole (B1198619) and thiadiazole are effective in building CPs. mdpi.comresearchgate.net For example, lanthanide coordination polymers have been successfully synthesized using ditopic bisthiazolate ligands, which are structurally analogous to the ligand . acs.org These examples demonstrate that soft-base sulfur and nitrogen atoms are effective coordination sites for forming extended networks.

Depending on the coordination geometry adopted by the barium ion and the bridging mode of the thiadiazole ligand, various polymer dimensionalities could be achieved:

1D Chains: If the ligand bridges barium ions in a linear fashion.

2D Layers: If the ligand connects barium ions to form sheets.

3D Frameworks: If the ligand and metal nodes assemble into a three-dimensional, space-filling network.

The synthesis of sulfur-based coordination compounds has yielded diverse structures ranging from discrete molecules (0D) to 1D and 2D polymers, showcasing the versatility of sulfur-containing linkers in controlling structural dimensionality. acs.org

Strategies for Tuning Framework Structures in Porous Materials

When coordination polymers form three-dimensional networks with interconnected voids, they are classified as porous materials, with Metal-Organic Frameworks (MOFs) being the most prominent example. mdpi.com These materials are of immense interest for applications in gas storage, separation, and catalysis due to their high surface area and tunable pore environments.

The combination of barium with the 1,2,4-thiadiazole-3,5-bis(thiolate) ligand is a viable strategy for creating such porous frameworks. Crucially, the synthesis of a barium-organic framework with permanent porosity has been reported, confirming that barium is a suitable metal node for these structures. rsc.org That pioneering work also demonstrated the creation of coordinatively unsaturated sites (CUSs) on the barium ion, which can serve as active centers for catalysis. rsc.org

The "tuning" of these framework structures—controlling pore size, shape, and chemical functionality—can be approached in several ways:

Linker Functionalization: The properties of the 1,2,4-thiadiazole-3,5-bis(thiolate) linker itself could be modified. Adding functional groups to the ligand backbone could alter the pore environment and introduce specific functionalities. This is a common strategy for tuning selectivity in MOFs. mdpi.com

Control of Synthesis Conditions: As demonstrated in other barium coordination polymers, slight changes in reaction conditions, such as pH, can lead to different final structures with distinct connectivity. researchgate.net

Post-Synthetic Modification: It is possible to generate larger pores within an existing microporous framework. nih.gov Techniques like linker hydrolysis or thermolysis can selectively remove some of the linkers, creating a hierarchical pore system that combines the robustness of the original framework with the accessibility of larger mesopores. nih.gov

The presence of the thiadiazole ring is particularly advantageous. The sulfur and nitrogen atoms can act as soft and hard bases, respectively, offering specific interaction sites for guest molecules, which is useful for selective sensing and catalysis. mdpi.com For instance, thiadiazole-functionalized porous MOFs have been developed for selectively detecting metal ions. researchgate.netrsc.org

The table below summarizes key findings from related porous materials, illustrating the principles applicable to a potential Barium 1,2,4-thiadiazole-3,5-bis(thiolate) framework.

| Framework System | Metal Ion | Ligand Type | Key Feature | Tuning Strategy |

| Barium-Organic Framework rsc.org | Barium | Carboxylate-based | First permanently porous Ba-MOF; catalytic activity at CUSs. | Thermal generation of active sites. |

| Thiadiazole-MOF rsc.org | Zinc | Benzothiadiazole-dicarboxylate | 3D porous framework used as a selective luminescent sensor. | Functional linker provides selectivity. |

| Lanthanide-CP acs.org | Lanthanides (Nd, Gd, etc.) | Ditopic bisthiazolate | Formation of 2D coordination polymer from soluble ionic salts. | Control of reaction conditions (heating). |

| Hierarchical MOFs nih.gov | Zirconium, etc. | Carboxylate-based | Generation of mesopores within a microporous structure. | Post-synthetic linker removal (hydrolysis, thermolysis). |

Future Research Directions and Interdisciplinary Perspectives

Systematic Exploration of Barium Coordination Number and Geometry Preferences

Barium, as a large alkaline earth metal, exhibits flexible and varied coordination preferences due to its relatively low charge density and large ionic radius. alfa-chemistry.com A systematic investigation into the coordination number and geometry of barium when complexed with the 1,2,4-thiadiazole-3,5-bis(thiolate) (B7827025) ligand would be a fundamental starting point. Future research could focus on synthesizing a series of barium complexes under different stoichiometric conditions and with various co-ligands to explore the resulting structural diversity.

Key research questions would include:

What are the preferred coordination numbers for barium with this specific dithiolate ligand? Coordination numbers from 2 to as high as 16 are possible, though lower numbers are more common. libretexts.orglibretexts.org

Which coordination geometries (e.g., linear, trigonal planar, tetrahedral, octahedral) are most frequently adopted? libretexts.orgsolubilityofthings.com

How do factors such as solvent, temperature, and the presence of ancillary ligands influence the final coordination geometry?

Understanding these fundamental structural aspects is crucial for predicting the properties and potential applications of these materials.

Investigation of Structure-Directing Agents in Supramolecular Synthesis

The synthesis of novel coordination polymers and metal-organic frameworks (MOFs) often relies on the use of structure-directing agents (SDAs). osti.govmdpi.com These agents, which can be organic molecules or other ions, help to guide the assembly of the metal ions and ligands into specific, often complex, supramolecular architectures. nih.gov

For Barium 1,2,4-thiadiazole-3,5-bis(thiolate), future research could explore the use of various organic cations as SDAs to control the dimensionality and topology of the resulting coordination polymers. Barium itself can act as an inorganic structure-directing agent in the synthesis of some materials, such as certain zeolites. osti.gov Investigating the interplay between the barium centers, the thiadiazole ligand, and potential organic SDAs could lead to the rational design of materials with tailored porosity and functionality. This approach has been successful in creating a wide range of porous materials with applications in catalysis, separation, and gas storage. mdpi.comnih.gov

Advanced Characterization Techniques for Probing Local Coordination Environments

A comprehensive understanding of the local coordination environment around the barium centers is essential for structure-property correlation. While single-crystal X-ray diffraction is the gold standard for determining solid-state structures, other advanced characterization techniques can provide complementary information, especially for materials that are not amenable to single-crystal analysis.

Future studies could employ techniques such as:

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the local environment of the barium and other nuclei within the structure.

X-ray Absorption Spectroscopy (XAS): Including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), to provide information on the oxidation state and coordination geometry of the barium ions.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To investigate the vibrational modes of the thiadiazole ligand and infer its coordination mode to the barium center.

These techniques would be invaluable for characterizing polycrystalline powders, amorphous materials, or intermediates formed during the synthesis process.

Computational Design and Predictive Modeling for Novel Barium Complexes

Computational chemistry offers powerful tools for predicting the structures, properties, and reactivity of novel coordination complexes before their synthesis. acs.org Density Functional Theory (DFT) calculations could be employed to model the geometry of Barium 1,2,4-thiadiazole-3,5-bis(thiolate) and predict its electronic structure and vibrational spectra.

Furthermore, computational screening could be used to:

Predict the most stable coordination geometries for different stoichiometries and in the presence of various solvent molecules.

Simulate the interaction of the complex with guest molecules, which is relevant for potential applications in sensing or storage.

Guide the selection of appropriate structure-directing agents for the synthesis of extended supramolecular architectures.

Ab initio methods have been successfully used to study the peculiar coordination of barium in other chemical systems and could provide valuable theoretical insights for this class of compounds as well. acs.org The synergy between computational prediction and experimental synthesis would accelerate the discovery and development of new functional materials based on barium and thiadiazole ligands.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Barium 1,2,4-thiadiazole-3,5-bis(thiolate)?

- Methodological Answer : The compound can be synthesized via oxidative dimerization of thioamides using molecular oxygen as a green oxidant or via cross-coupling reactions starting from halogenated precursors (e.g., 3,5-diiodo-1,2,4-thiadiazole) to introduce thiolate groups. Barium salts may replace potassium in analogous protocols, leveraging ion-exchange reactions under controlled pH . Solvent-free conditions or aqueous systems are preferred for eco-friendly synthesis .

Q. How is the structural integrity of Barium 1,2,4-thiadiazole-3,5-bis(thiolate) validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving bond lengths and angles . Complementary techniques include NMR (for sulfur coordination), IR (to confirm thiolate stretching modes), and Raman spectroscopy (to assess aromaticity and sulfur-sulfur interactions) .

Q. What biological activities are associated with 1,2,4-thiadiazole derivatives, and how do they inform research on this compound?

- Methodological Answer : 1,2,4-Thiadiazoles exhibit anticancer (aromatase inhibition ), antimicrobial, and anti-inflammatory properties . Bioactivity assays for the barium complex should focus on structure-activity relationships (SAR), such as modifying substituents at the 3,5-positions to enhance target binding or reduce cytotoxicity .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to introduce functional groups at the 3,5-positions of the thiadiazole ring?

- Methodological Answer : Selective substitution at the C5 position (adjacent to sulfur) is achievable using Sonogashira or Ullmann-type couplings. For example, 3,5-diiodo-1,2,4-thiadiazole reacts preferentially at C5 with phenylacetylene under Pd/Cu catalysis . Kinetic studies and DFT calculations can guide solvent/ligand selection to control regioselectivity .

Q. What strategies address contradictions in crystallographic data during refinement of thiadiazole-metal complexes?

- Methodological Answer : Discrepancies in electron density maps (e.g., disordered sulfur atoms) require iterative refinement in SHELXL, using restraints for bond lengths/angles and incorporating anisotropic displacement parameters. High-resolution data (≤0.8 Å) and twin-law analysis are critical for twinned crystals .

Q. Can Barium 1,2,4-thiadiazole-3,5-bis(thiolate) act as a catalyst or sulfur-transfer agent in organic synthesis?

- Methodological Answer : Analogous dipotassium thiadiazole-bis(thiolates) serve as sulfur donors in disulfide synthesis via Ullmann-type coupling with aryl halides, mediated by MOF-199/CuO nanoparticles . For barium derivatives, mechanistic studies should explore:

- Metal-ligand coordination stability in polar solvents (DMF, PEG).

- Role of barium in facilitating oxidative addition/reductive elimination steps.

- Recycling efficiency using heterogeneous catalysts (e.g., MOFs) .

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in biological systems?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, halogens) enhance electrophilicity, improving enzyme inhibition (e.g., aromatase ). Steric bulk at C3/C5 can be tailored via Suzuki-Miyaura couplings to balance membrane permeability and target engagement. In vitro assays (e.g., cytotoxicity on cancer cell lines) paired with molecular docking validate these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.